4-Methyl-2-(piperidin-2-ylmethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(piperidin-2-ylmethyl)pyridine is a chemical compound with the molecular formula C12H18N2. It is a derivative of pyridine, featuring a piperidine ring attached to the pyridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine typically involves the reaction of 4-methylpyridine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-methylpyridine is reacted with piperidine in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-(piperidin-2-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(piperidin-2-ylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, influencing biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridine: Another methyl-substituted pyridine with different biological and chemical properties.
4-Methylpyridine: Lacks the piperidine moiety, resulting in different reactivity and applications.
Piperidine: A simple piperidine ring without the pyridine core, used in various chemical syntheses
Uniqueness: 4-Methyl-2-(piperidin-2-ylmethyl)pyridine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in the synthesis of complex molecules and in drug discovery .
Eigenschaften
Molekularformel |
C12H18N2 |
---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4-methyl-2-(piperidin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-10-5-7-14-12(8-10)9-11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6,9H2,1H3 |
InChI-Schlüssel |
DBKDDPQJNILUTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)CC2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.